
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole is a chiral compound with a specific stereochemistry at the 5th position. This compound belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their wide range of biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 4-methylbenzaldehyde with an appropriate amine, followed by cyclization with a suitable reagent such as ammonium acetate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction may produce dihydroimidazole compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding. Its imidazole ring is a common motif in many biologically active molecules, making it a useful tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antifungal, or anticancer properties. Research into these activities can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials science applications.
Mecanismo De Acción
The mechanism of action of (5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, influencing biochemical pathways. The compound’s stereochemistry may also play a role in its binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(5S)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole: The parent compound.
(5R)-2-(4-Methylphenyl)-5-(propan-2-yl)-4,5-dihydro-1H-imidazole: The enantiomer with opposite stereochemistry.
2-Phenyl-4,5-dihydro-1H-imidazole: A similar compound lacking the methyl and isopropyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and substitution pattern
Propiedades
Número CAS |
919485-65-7 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
(5S)-2-(4-methylphenyl)-5-propan-2-yl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C13H18N2/c1-9(2)12-8-14-13(15-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3,(H,14,15)/t12-/m1/s1 |
Clave InChI |
OKMIEGIKIBOCJN-GFCCVEGCSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NC[C@@H](N2)C(C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=NCC(N2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


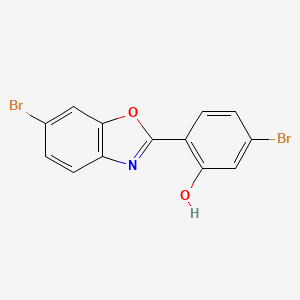
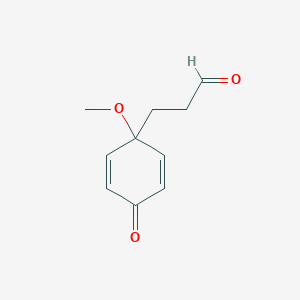
![n-{[1-(Dimethylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14196366.png)
![Dimethylbis{4-[(oxiran-2-yl)methyl]phenyl}silane](/img/structure/B14196375.png)
![Carbamic acid, [1-(4-acetylphenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14196378.png)
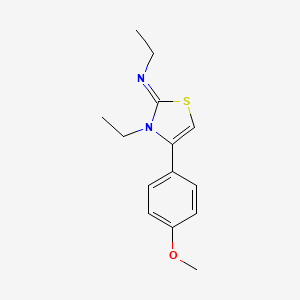
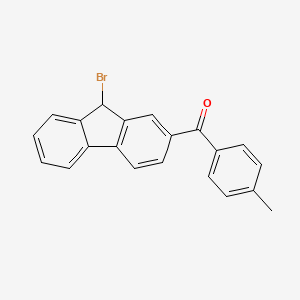
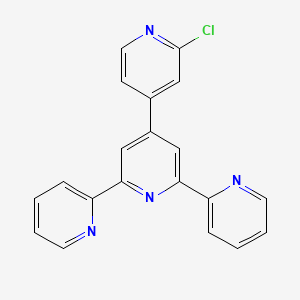

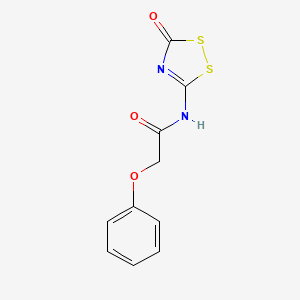
![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
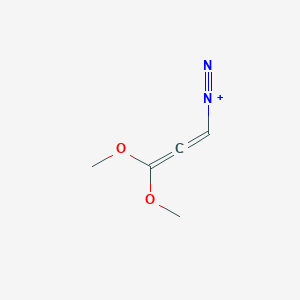
![4-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14196443.png)

